REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](Cl)=[O:8].N1C=C[CH:13]=[CH:12][CH:11]=1.C([OH:19])CC>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:8][CH2:11][CH2:12][CH3:13])=[O:19]
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Completion of the reaction and separation
|
Type
|
DISTILLATION
|
Details
|
followed by distillation
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=NC=C1)C(=O)OCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |